molecular formula C14H19BrO2 B13961897 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran CAS No. 1335095-09-4

2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran

Cat. No.: B13961897
CAS No.: 1335095-09-4
M. Wt: 299.20 g/mol
InChI Key: AYGOHSFYUMVAKH-UHFFFAOYSA-N
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Description

2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran is an organic compound that features a bromophenyl group attached to a propoxy chain, which is further connected to a tetrahydropyran ring

Preparation Methods

The synthesis of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and tetrahydropyran.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.

    Synthetic Routes: One common synthetic route involves the alkylation of 2-bromophenol with 3-chloropropanol to form 2-(2-bromophenyl)-propanol.

Chemical Reactions Analysis

2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The propoxy and tetrahydropyran moieties may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can be compared with similar compounds such as:

    2-(2-Bromophenyl)ethanol: This compound lacks the tetrahydropyran ring and has different solubility and reactivity properties.

    2-(2-Bromophenyl)acetate:

    2-(2-Bromophenyl)ethylamine: This amine compound has distinct biological activities and uses[][5].

Properties

CAS No.

1335095-09-4

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

2-[2-(2-bromophenyl)propoxy]oxane

InChI

InChI=1S/C14H19BrO2/c1-11(12-6-2-3-7-13(12)15)10-17-14-8-4-5-9-16-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3

InChI Key

AYGOHSFYUMVAKH-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCCO1)C2=CC=CC=C2Br

Origin of Product

United States

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